Cas no 66240-21-9 (1-Iodo-7-methoxynaphthalene)

1-Iodo-7-methoxynaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-Iodo-7-methoxynaphthalene
- 1-Iodo-7-methoxyphthalene
- DTXSID50597273
- DB-073723
- SCHEMBL9037894
- A19034
- 66240-21-9
-
- MDL: MFCD17012365
- インチ: InChI=1S/C11H9IO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3
- InChIKey: OZTHAOZBGAHYOY-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C=CC=C2I)C=C1
計算された属性
- せいみつぶんしりょう: 283.96981g/mol
- どういたいしつりょう: 283.96981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
1-Iodo-7-methoxynaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219001227-1g |
1-Iodo-7-methoxynaphthalene |
66240-21-9 | 98% | 1g |
$1617.60 | 2023-09-01 | |
Crysdot LLC | CD12045430-1g |
1-Iodo-7-methoxynaphthalene |
66240-21-9 | 95+% | 1g |
$748 | 2024-07-24 | |
eNovation Chemicals LLC | D517525-1g |
1-Iodo-7-methoxynaphthalene |
66240-21-9 | 95% | 1g |
$550 | 2025-02-20 | |
Chemenu | CM139946-1g |
1-iodo-7-methoxynaphthalene |
66240-21-9 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM139946-1g |
1-iodo-7-methoxynaphthalene |
66240-21-9 | 95% | 1g |
$706 | 2021-08-05 | |
Alichem | A219001227-500mg |
1-Iodo-7-methoxynaphthalene |
66240-21-9 | 98% | 500mg |
$931.00 | 2023-09-01 | |
eNovation Chemicals LLC | D517525-1g |
1-Iodo-7-methoxynaphthalene |
66240-21-9 | 95% | 1g |
$550 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651100-1g |
1-Iodo-7-methoxynaphthalene |
66240-21-9 | 98% | 1g |
¥5107.00 | 2024-05-04 | |
Ambeed | A902975-1g |
1-Iodo-7-methoxynaphthalene |
66240-21-9 | 95+% | 1g |
$588.0 | 2024-08-02 | |
eNovation Chemicals LLC | D517525-1g |
1-Iodo-7-methoxynaphthalene |
66240-21-9 | 95% | 1g |
$550 | 2025-02-21 |
1-Iodo-7-methoxynaphthalene 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wei Chen Nanoscale, 2015,7, 6957-6990
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
1-Iodo-7-methoxynaphthaleneに関する追加情報
Professional Introduction to 1-Iodo-7-methoxynaphthalene (CAS No. 66240-21-9)
1-Iodo-7-methoxynaphthalene, with the chemical formula C10H7IO2, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 66240-21-9, has garnered attention due to its versatile applications in the development of fine chemicals and biologically active molecules. Its unique structural properties, featuring both an iodine substituent and a methoxy group on a naphthalene backbone, make it a valuable building block for further functionalization.
The naphthalene core, a polycyclic aromatic hydrocarbon, provides a stable scaffold that can be modified through various chemical reactions. The presence of the iodine atom at the 1-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the methoxy group at the 7-position influences electronic and steric properties, enabling selective modifications and tailoring of the compound's behavior in subsequent synthetic steps.
In recent years, 1-Iodo-7-methoxynaphthalene has been extensively studied for its role in pharmaceutical synthesis. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with potential therapeutic applications. For instance, studies have demonstrated its utility in constructing benzodiazepine derivatives, which are known for their anxiolytic and sedative effects. The iodine moiety facilitates palladium-catalyzed reactions that introduce nitrogen-containing heterocycles, expanding the compound's utility in medicinal chemistry.
The methoxy group also plays a crucial role in modulating biological activity. Functionalization at this position can lead to compounds with enhanced binding affinity to target receptors or improved metabolic stability. This has been particularly relevant in the development of small-molecule inhibitors for enzyme targets. Recent publications highlight its use in generating substituted flavonoids and coumarins, which exhibit anti-inflammatory and antioxidant properties.
From an industrial perspective, 1-Iodo-7-methoxynaphthalene is valued for its scalability and cost-effectiveness in large-scale synthesis. Its synthesis typically involves halogenation of pre-existing methoxynaphthalenes, a process that can be optimized for high yields and purity. This makes it an attractive choice for pharmaceutical manufacturers seeking reliable intermediates for drug development pipelines.
The compound's versatility extends beyond pharmaceuticals into materials science. Researchers have explored its use in organic electronics, where naphthalene derivatives contribute to the development of efficient light-emitting diodes (LEDs) and photovoltaic cells. The iodine substituent allows for further derivatization into conjugated polymers, which exhibit desirable optoelectronic properties due to their extended π-system.
In academic research, 1-Iodo-7-methoxynaphthalene continues to be a subject of interest for mechanistic studies. Investigations into its reactivity patterns have provided insights into transition-metal catalysis and reaction optimization strategies. These findings not only advance fundamental chemical knowledge but also inform practical applications in synthetic chemistry workflows.
The compound's stability under various conditions has also been examined, with studies focusing on its behavior in solution-phase reactions versus solid-state environments. Such research is critical for ensuring consistent performance across different synthetic protocols and industrial processes.
Future directions in the study of 1-Iodo-7-methoxynaphthalene may explore novel synthetic pathways and green chemistry approaches to minimize environmental impact. Innovations such as catalytic methods that reduce waste or energy consumption could enhance its sustainability profile while maintaining high yields.
In conclusion, 1-Iodo-7-methoxynaphthalene (CAS No. 66240-21-9) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features make it a valuable intermediate for constructing complex molecules with diverse functionalities. As research progresses, continued exploration of its potential will likely uncover new applications and refine synthetic methodologies.
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